mPEG4-Mal

Catalog No.
S536158
CAS No.
1263044-81-0
M.F
C16H26N2O7
M. Wt
358.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
mPEG4-Mal

CAS Number

1263044-81-0

Product Name

mPEG4-Mal

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide

Molecular Formula

C16H26N2O7

Molecular Weight

358.39

InChI

InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19)

InChI Key

DOHTYEHHGXSUJO-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Solubility

Soluble in DMSO

Synonyms

m-PEG4-Mal

Description

The exact mass of the compound mPEG4-Mal is 358.174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

mPEG4-Mal, or methyl polyethylene glycol with a maleimide group, is a specialized chemical compound characterized by its unique structure that includes a polyethylene glycol backbone and a terminal maleimide functional group. The molecular formula for mPEG4-Mal is C16H26N2O7C_{16}H_{26}N_{2}O_{7} with a molecular weight of approximately 358.39 g/mol. This compound is notable for its ability to form covalent bonds with thiol groups, making it an essential tool in bioconjugation processes and various biomedical applications .

The primary mechanism of action of mPEG4-Mal lies in its ability to modify biomolecules through conjugation. PEGylation with mPEG4-Mal offers several advantages:

  • Improved water solubility: PEGylation increases the water solubility of biomolecules, making them more stable and easier to handle in aqueous environments [].
  • Reduced immunogenicity: PEGylation can mask immunogenic sites on biomolecules, reducing their recognition and rejection by the immune system.
  • Enhanced circulation time: PEGylated biomolecules tend to circulate longer in the bloodstream due to reduced interaction with blood components and decreased renal clearance (removal by the kidneys).

The primary chemical reaction involving mPEG4-Mal is its interaction with thiol groups. The maleimide moiety reacts selectively with thiols to form stable thioether bonds. This reaction can be represented as follows:

Maleimide+ThiolThioether\text{Maleimide}+\text{Thiol}\rightarrow \text{Thioether}

This reaction is crucial for applications in drug delivery systems, protein labeling, and the development of bioconjugates .

mPEG4-Mal exhibits significant biological activity due to its ability to modify proteins and peptides through covalent bonding. By attaching to thiol-containing biomolecules, mPEG4-Mal can enhance the solubility and stability of these molecules in biological environments. This property is particularly useful in the development of targeted drug delivery systems and therapeutic agents, where improved pharmacokinetics and biodistribution are desired .

The synthesis of mPEG4-Mal typically involves the following steps:

  • Synthesis of Polyethylene Glycol Derivative: Starting from polyethylene glycol, the derivative is synthesized by modifying the terminal hydroxyl group.
  • Introduction of Maleimide Group: The maleimide group is introduced via a reaction with maleic anhydride or similar reagents under controlled conditions.
  • Purification: The final product is purified using techniques such as precipitation or chromatography to ensure high purity for further applications .

mPEG4-Mal has diverse applications across various fields:

  • Bioconjugation: Used extensively for conjugating proteins, peptides, and other biomolecules.
  • Drug Delivery: Enhances the solubility and stability of therapeutic agents.
  • Diagnostic Tools: Employed in assays and imaging techniques due to its ability to label biomolecules selectively.
  • Nanotechnology: Utilized in the development of nanoparticles for targeted therapy .

Studies on mPEG4-Mal have focused on its interactions with various thiolated biomolecules, demonstrating its effectiveness in forming stable conjugates. Research indicates that mPEG4-Mal can significantly improve the pharmacokinetic profiles of conjugated drugs, leading to enhanced therapeutic efficacy. Additionally, interaction studies have shown that the rate of reaction between mPEG4-Mal and thiols can be influenced by factors such as pH and temperature, which are critical for optimizing bioconjugation protocols .

Several compounds share structural similarities with mPEG4-Mal, particularly those that contain polyethylene glycol linkers or maleimide groups. Here are some notable examples:

Compound NameStructure TypeUnique Features
mPEG3-MalPEG derivativeShorter chain length; fewer reactive sites
mPEG5-MalPEG derivativeLonger chain length; potentially increased solubility
Maleimide-activated PEGPEG derivativeLacks methyl ether functionality; used primarily for direct conjugation
PEG-SHThiol-terminated PEGReactive towards maleimides; used in reverse reactions

mPEG4-Mal stands out due to its specific balance between hydrophilicity and reactivity, making it particularly suitable for applications requiring stable bioconjugates without compromising solubility .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Exact Mass

358.174

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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